molecular formula C17H17F3N2OS B2808713 N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 329080-25-3

N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No. B2808713
CAS RN: 329080-25-3
M. Wt: 354.39
InChI Key: ACGGHTLVGCFQBD-UHFFFAOYSA-N
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Description

“N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide” is a complex organic compound. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a pyridinyl group (a ring of 5 carbon atoms and one nitrogen atom), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), among other functional groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the phenyl and pyridinyl groups might be introduced via a palladium-catalyzed cross-coupling reaction . The trifluoromethyl group could be introduced using a trifluoromethylation reagent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl and pyridinyl rings would likely be planar, while the trifluoromethyl group would have a tetrahedral geometry. The overall shape of the molecule would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the phenyl group could undergo electrophilic aromatic substitution, while the pyridinyl group could act as a base or nucleophile. The trifluoromethyl group is generally quite stable, but under certain conditions could potentially be replaced by other groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar trifluoromethyl group and the potential for hydrogen bonding from the amide group could make the compound soluble in polar solvents .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including compound 2, have been investigated for their antimicrobial potential. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Researchers have explored their use as potential antibiotics or antifungal agents .

Anti-Inflammatory Properties

The thiazolidinone ring system found in compound 2 is associated with anti-inflammatory activity. By modulating inflammatory pathways, these molecules may contribute to the development of novel anti-inflammatory drugs .

Anticancer Potential

Thiazolidinone derivatives have shown promise as potential anticancer agents. Their ability to interfere with cancer cell growth, apoptosis, and metastasis makes them interesting candidates for further study .

Antiviral Applications

Imidazole-containing compounds, including compound 2, have been explored for their antiviral properties. These molecules may inhibit viral replication or entry, making them relevant in the fight against viral infections .

Antidiabetic Effects

Thiazolidinones are known to exhibit antidiabetic activity by interacting with peroxisome proliferator-activated receptors (PPARs). Compound 2’s structure suggests it could be investigated as a potential antidiabetic agent .

Antihistaminic Activity

Certain imidazole derivatives, such as clemizole, act as antihistaminic agents. While compound 2’s specific antihistaminic effects need further exploration, its structural features warrant investigation .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Studies could also be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2OS/c1-11(2)12-3-6-14(7-4-12)22-15(23)10-24-16-8-5-13(9-21-16)17(18,19)20/h3-9,11H,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGGHTLVGCFQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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